Metazamide
Overview
Description
Metazamide is a non-ionic iodine-based radiocontrast agent. It is primarily used in medical imaging to enhance the contrast of internal body structures during radiographic procedures such as computed tomography (CT) scans and X-ray imaging . This compound is also utilized as a density gradient medium for the centrifugation of biological particles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of metazamide involves the iodination of a benzamide derivative. The process typically includes the following steps:
Iodination: The introduction of iodine atoms into the benzamide structure.
Acetylation: The addition of acetyl groups to the amine functionalities.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Iodination: Large-scale iodination of the benzamide derivative.
Continuous Acetylation: Acetylation is performed in continuous reactors to ensure consistent product quality.
Automated Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Metazamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iodinated derivatives.
Reduction: Reduction reactions can remove iodine atoms from the compound.
Substitution: Substitution reactions can replace iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Iodinated benzamides.
Reduction Products: Deiodinated benzamides.
Substitution Products: Functionalized benzamides with various substituents.
Scientific Research Applications
Metazamide has a wide range of scientific research applications:
Chemistry: Used as a radiocontrast agent in analytical chemistry for imaging and visualization of chemical reactions.
Biology: Employed in density gradient centrifugation for the separation of biological particles such as cells and organelles.
Medicine: Utilized in medical imaging to enhance the contrast of internal body structures during CT scans and X-ray imaging.
Industry: Applied in the production of radiocontrast agents and other iodine-based compounds
Mechanism of Action
Metazamide exerts its effects by blocking X-rays as they pass through the body. The iodine atoms in this compound absorb X-rays, allowing body structures containing iodine to be delineated in contrast to those that do not contain iodine. This mechanism enhances the visibility of internal structures during radiographic procedures .
Comparison with Similar Compounds
Similar Compounds
Iofendylate: Another iodine-based radiocontrast agent used in myelography.
Iodixanol: A non-ionic, water-soluble radiocontrast agent used in various imaging procedures.
Iohexol: A non-ionic, low-osmolar radiocontrast agent used in CT scans and angiography.
Uniqueness of Metazamide
This compound is unique due to its high maximum solution density without increased viscosity, making it suitable for density gradient centrifugation. Additionally, its non-ionic nature reduces the risk of adverse reactions compared to other ionic radiocontrast agents .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-methyl-1H-imidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-7-12-11(14)13(8)9-3-5-10(15-2)6-4-9/h3-7H,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUPEUMBGMETKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161441 | |
Record name | Metazamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80161441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14058-90-3 | |
Record name | Metazamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014058903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metazamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80161441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METAZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3Y0F5VOB8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.